![molecular formula C27H36N4O6 B2365228 5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate CAS No. 2102410-45-5](/img/structure/B2365228.png)

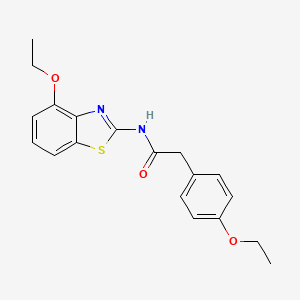

5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like the one you mentioned are often used in organic synthesis . They can be part of larger molecules and contribute to their properties. The specific structure of this compound suggests that it might have interesting chemical properties, but without more information, it’s hard to say what those might be.

Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using techniques such as NMR spectroscopy . This can provide information about the positions of the atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

This compound contains several functional groups that could potentially react under the right conditions. For example, the carboxylate groups could participate in acid-base reactions, and the pyrazolo[4,3-c]pyridine ring might be able to undergo electrophilic aromatic substitution .Scientific Research Applications

Suzuki–Miyaura Coupling Applications

The compound’s structure contains a piperidine ring and a pyrazolopyridine core, both of which are interesting for transition metal-catalyzed reactions. One notable application is in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

- Suzuki–Miyaura Coupling : SM coupling is a powerful carbon–carbon bond-forming reaction that involves the coupling of aryl or vinyl boron reagents with aryl or vinyl halides. The process is mild, functional group tolerant, and widely applicable. The compound’s boron-containing substituent can serve as an organoboron reagent in SM coupling reactions . The boron atom facilitates transmetalation, transferring the organic group to palladium, leading to the formation of new C–C bonds.

Synthesis of N-Heterocycles

The pyrazolopyridine scaffold in the compound can be a valuable building block for the synthesis of N-heterocycles. Researchers have explored its utility in constructing diverse heterocyclic structures. For instance:

- N-Heterocycle Synthesis : The compound can be modified to create various N-heterocycles, which are essential in medicinal chemistry. By functionalizing the pyrazolopyridine moiety, researchers can access novel compounds with potential biological activity .

Solid-Phase Peptide Synthesis (SPPS)

The tert-butyl group and the carbonyl functionality in the compound make it interesting for solid-phase peptide synthesis. Here’s how:

- Boc-Amino Acid Ionic Liquids : The tert-butyl group can be part of a Boc (tert-butyloxycarbonyl)-protected amino acid. These amino acids, when converted into ionic liquids, have been used in SPPS. For example, Boc-Ala-based ionic liquids have been employed as coupling reagents in peptide synthesis .

Intermediates in Drug Synthesis

The compound’s structure suggests potential as an intermediate in drug synthesis. Consider the following:

- Ceftolozane Intermediate : An intermediate in the synthesis of ceftolozane (an antibiotic) can be obtained from the compound. This intermediate is crucial for constructing the ceftolozane core structure, highlighting its synthetic utility .

Benzylic Position Reactivity

The benzyloxy group in the compound is interesting due to its reactivity at the benzylic position. Here’s a brief overview:

- Benzylic Position Reactivity : Benzylic halides can undergo nucleophilic substitution reactions. While primary benzylic halides typically react via an SN2 pathway, secondary and tertiary benzylic halides tend to follow an SN1 pathway, involving resonance-stabilized carbocations. The benzyloxy group in the compound could participate in such reactions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-O-tert-butyl 3-O-ethyl 2-(1-phenylmethoxycarbonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O6/c1-5-35-24(32)23-21-17-30(26(34)37-27(2,3)4)16-13-22(21)28-31(23)20-11-14-29(15-12-20)25(33)36-18-19-9-7-6-8-10-19/h6-10,20H,5,11-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQYPRFHOPSECN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(CCC2=NN1C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B2365157.png)

![2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one](/img/structure/B2365160.png)

![3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2365161.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2365163.png)

![2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B2365164.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2365168.png)